2-[(Heptadecyloxy)methyl]hexan-1-OL
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Overview
Description
2-[(Heptadecyloxy)methyl]hexan-1-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with a heptadecyloxy group attached to the second carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptadecyloxy)methyl]hexan-1-OL can be achieved through several methods. One common approach involves the reaction of heptadecanol with hexanal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, which allow for precise control over reaction parameters and improved yield. The purification of the final product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Heptadecyloxy)methyl]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-[(Heptadecyloxy)methyl]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Heptadecyloxy)methyl]hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound’s hydrophobic heptadecyloxy group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-Hexanol: A simpler alcohol with a hydroxyl group attached to a hexane chain.
2-Ethyl-1-hexanol: An alcohol with a similar structure but with an ethyl group attached to the hexane chain.
Uniqueness
2-[(Heptadecyloxy)methyl]hexan-1-OL is unique due to its heptadecyloxy group, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This structural feature sets it apart from simpler alcohols and contributes to its diverse applications in various fields.
Properties
CAS No. |
88026-85-1 |
---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
2-(heptadecoxymethyl)hexan-1-ol |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26-23-24(22-25)20-6-4-2/h24-25H,3-23H2,1-2H3 |
InChI Key |
BFRSVZIMZOAGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCC(CCCC)CO |
Origin of Product |
United States |
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